molecular formula C24H20ClN3O3S2 B4882329 2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B4882329
M. Wt: 498.0 g/mol
InChI Key: UQFRRDSXALSZCC-UHFFFAOYSA-N
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Description

2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a benzamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions, often using phenoxyethyl halides.

    Formation of Benzamide Group: The benzamide group is formed by reacting the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the benzothiazole core is known for its antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

The benzamide group is a common motif in pharmaceuticals, suggesting that this compound could be a lead compound for drug development. Its potential biological activities make it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzothiazole core could intercalate with DNA, while the benzamide group could interact with protein targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a benzothiazole core and a benzamide group, which are both known for their biological activities. This dual functionality could lead to enhanced or synergistic effects in various applications.

Properties

IUPAC Name

2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S2/c25-19-9-5-4-8-18(19)23(30)27-16-10-11-20-21(14-16)33-24(28-20)32-15-22(29)26-12-13-31-17-6-2-1-3-7-17/h1-11,14H,12-13,15H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFRRDSXALSZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
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2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
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2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
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2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 5
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2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

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